molecular formula C13H12N4O5 B11696725 methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate

methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11696725
M. Wt: 304.26 g/mol
InChI Key: NXABTSZNHJFTMJ-UHFFFAOYSA-N
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Description

METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and an amide linkage to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE typically involves a multi-step process. One common method starts with the nitration of 1-methylpyrazole to form 1-methyl-4-nitro-1H-pyrazole. This intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage, followed by esterification with methanol to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide linkage and ester group also play a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE is unique due to its combination of a nitro-substituted pyrazole ring, an amide linkage, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

methyl 4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C13H12N4O5/c1-16-11(10(7-14-16)17(20)21)12(18)15-9-5-3-8(4-6-9)13(19)22-2/h3-7H,1-2H3,(H,15,18)

InChI Key

NXABTSZNHJFTMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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